molecular formula C10H11F3O B3427764 2-(3-(Trifluoromethyl)phenyl)propan-2-ol CAS No. 618-11-1

2-(3-(Trifluoromethyl)phenyl)propan-2-ol

Cat. No. B3427764
CAS RN: 618-11-1
M. Wt: 204.19 g/mol
InChI Key: BMUCYRUWKGJHFA-UHFFFAOYSA-N
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Description

“2-(3-(Trifluoromethyl)phenyl)propan-2-ol” is a chemical compound with the CAS Number: 618-11-1. It has a molecular weight of 204.19 and its IUPAC name is 2-[3-(trifluoromethyl)phenyl]-2-propanol . It is stored at room temperature and has a purity of 95%. It is in liquid form .


Molecular Structure Analysis

The InChI code for “2-(3-(Trifluoromethyl)phenyl)propan-2-ol” is 1S/C10H11F3O/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13/h3-6,14H,1-2H3 . This indicates that the compound has 10 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“2-(3-(Trifluoromethyl)phenyl)propan-2-ol” has a melting point of 32-33 degrees Celsius . It is a liquid at room temperature . More specific physical and chemical properties such as its boiling point, density, and solubility are not provided in the available resources.

Scientific Research Applications

Stereocontrolled Access to Trifluoro Epoxypropane

1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a compound related to 2-(3-(Trifluoromethyl)phenyl)propan-2-ol, has been used in stereocontrolled synthesis. It was prepared in high enantiomeric purity through lipase-mediated kinetic resolution. This alcohol was then converted into 1,1,1-trifluoro-2,3-epoxypropane, showcasing its utility in producing valuable chemical intermediates (Shimizu, Sugiyama, & Fujisawa, 1996).

Synthesis of Cholesteryl Ester Transfer Protein Inhibitor

A multi-step synthetic process utilized 2-(trifluoromethyl)oxirane to produce (S)-1,1,1-trifluoro-3-{(R)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-3,4-dihydroquinolin-1(2H)-yl}propan-2-ol. This compound acts as a potent inhibitor of cholesteryl ester transfer protein (CETP), demonstrating the significance of trifluoromethyl compounds in medicinal chemistry (Li et al., 2010).

Phthalocyanine Synthesis for Electrochemical Applications

3-(4-{[3-(Trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol was synthesized and used to create novel phthalocyanines with peripheral positions. These phthalocyanines demonstrated properties conducive to electrochemical technologies, highlighting the role of trifluoromethyl compounds in developing advanced materials (Kamiloğlu et al., 2018).

Synthesis of Hexafluoro Propan-2-ols

Various 1,1,1,3,3,3-hexafluoro-2-organyl-propan-2-ols, similar to 2-(3-(Trifluoromethyl)phenyl)propan-2-ol, were synthesized starting from carboxylic acid derivatives. This process illustratesthe adaptability of trifluoromethyl compounds in synthesizing fluorinated alcohols, which are valuable in various chemical applications (Babadzhanova, Kirij, Yagupol'skii, Tyrra, & Naumann, 2005).

Lipase-Catalyzed Resolution in Sesquiterpene Synthesis

2-(3-(Trifluoromethyl)phenyl)propan-2-ol derivatives underwent highly enantioselective resolution processes for synthesizing chiral building blocks in sesquiterpene production. This demonstrates the compound's application in producing natural and unnatural sesquiterpenes with high enantiopurity, crucial for pharmaceutical and chemical industries (Shafioul & Cheong, 2012).

Trifluoromethyl Groups in Miscibility Studies

The physicochemical properties of 1,1,1-trifluoropropan-2-ol, a compound structurally related to 2-(3-(Trifluoromethyl)phenyl)propan-2-ol, were studied to understand the influence of trifluoromethyl groups on miscibility with water. This research offers insights into the behavior of fluorinated compounds in aqueous solutions, relevant in materials science and solvent applications (Fioroni, Burger, Mark, & Roccatano, 2003).

Kinetic Resolution for Synthesizing Enantiopure Compounds

The kinetic resolution of 2-(3-(Trifluoromethyl)phenyl)propan-2-ol and related compounds by lipase catalysis played a significant role in synthesizing enantiopure chemicals. This approach is vital in asymmetric synthesis, often required in pharmaceutical manufacturing (Shimizu et al., 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for “2-(3-(Trifluoromethyl)phenyl)propan-2-ol” are not mentioned in the available resources, the compound’s trifluoromethyl group is commonly used in pharmaceuticals and agrochemicals . Therefore, it may have potential applications in these fields.

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13/h3-6,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUCYRUWKGJHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

618-11-1
Record name 2-[3-(trifluoromethyl)phenyl]propan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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